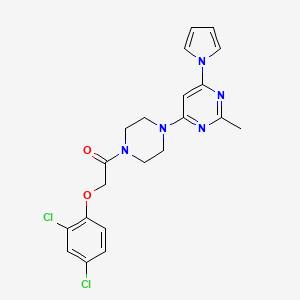

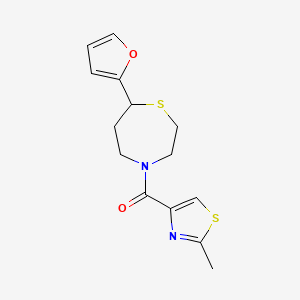

![molecular formula C20H18ClN3O4S B2537791 Ethyl 2-[6-acetamido-2-(4-chlorobenzoyl)imino-1,3-benzothiazol-3-yl]acetate CAS No. 865248-46-0](/img/structure/B2537791.png)

Ethyl 2-[6-acetamido-2-(4-chlorobenzoyl)imino-1,3-benzothiazol-3-yl]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, "Ethyl 2-[6-acetamido-2-(4-chlorobenzoyl)imino-1,3-benzothiazol-3-yl]acetate," is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. Benzothiazole derivatives are known for their diverse applications in medicinal chemistry and materials science due to their unique chemical properties.

Synthesis Analysis

The synthesis of related benzothiazole derivatives has been explored in several studies. For instance, a modified Yamaguchi reagent, (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate, has been reported to suppress racemization in the synthesis of amides and peptides, indicating the potential for high stereochemical control in the synthesis of complex benzothiazole derivatives . Additionally, the synthesis of ethyl 2-(2-(thiazol-4-yl)-1H-benzimidazol-1-yl)acetate has been achieved, with the molecular structure confirmed by spectroscopic methods and density functional theory (DFT) calculations, suggesting a methodological framework that could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be characterized using various spectroscopic techniques and theoretical calculations. For example, the novel ethyl 2-(2-(thiazol-4-yl)-1H-benzimidazol-1-yl)acetate was studied using NMR, FT-IR, FT-Raman, and X-ray diffraction, and compared with DFT calculations, which could provide insights into the structural aspects of the target compound .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions. The synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives illustrates the reactivity of benzothiazole acetates with arylidinemalononitrile derivatives, which could be relevant for the functionalization of the target compound . Moreover, the synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate demonstrates the potential for multi-component reactions involving benzothiazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be deduced from their thermal stability and electronic properties. The thermal stability of ethyl 2-(2-(thiazol-4-yl)-1H-benzimidazol-1-yl)acetate was evaluated using TGA and DSC, showing stability above 249.8°C, which could be indicative of the robustness of the target compound under various conditions . The electronic properties, such as HOMO and LUMO energies, can be calculated using DFT, providing insights into the reactivity and potential applications of the compound .

Applications De Recherche Scientifique

Organic Synthesis and Chemical Properties

Ethyl 2-[6-acetamido-2-(4-chlorobenzoyl)imino-1,3-benzothiazol-3-yl]acetate is involved in the study of benzothiazole derivatives, showcasing its utility in organic synthesis and chemical property exploration. Carrington et al. (1972) discuss the synthesis of related 1,2-benzisothiazol-3-yl derivatives, providing insights into the chemical behavior and potential reactivity of similar compounds under various conditions (Carrington, Clarke, Hughes, & Scrowston, 1972). This research is pivotal for understanding the fundamental chemical transformations that this compound might undergo.

Heterocyclic Chemistry

In the realm of heterocyclic chemistry, the compound serves as a key intermediate for synthesizing various heterocyclic structures, demonstrating its versatility. Mohamed (2014) elaborates on the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, showcasing the compound's utility in creating complex heterocyclic frameworks with potential biological activities (Mohamed, 2014).

Antimicrobial and Biological Activity

The compound and its derivatives are explored for their antimicrobial properties, contributing to the development of new therapeutic agents. Al-Sultani and Al-lami (2021) investigate the antimicrobial activity of new synthesized aza-beta lactam and tetrazole derivatives bearing an imidazo[2,1-b]benzothiazole moiety, indicating the potential of such compounds in medicinal chemistry for developing new antimicrobial agents (Al-Sultani & Al-lami, 2021).

Photovoltaic Efficiency and Ligand-Protein Interactions

Research also extends into the study of photovoltaic efficiency and ligand-protein interactions, showcasing the compound's potential in materials science and biochemistry. Mary et al. (2020) provide a comprehensive study on the spectroscopic, quantum mechanical studies, ligand-protein interactions, and photovoltaic efficiency modeling of some bioactive benzothiazolinone acetamide analogs, highlighting the multifaceted applications of such compounds in various scientific domains (Mary et al., 2020).

Propriétés

IUPAC Name |

ethyl 2-[6-acetamido-2-(4-chlorobenzoyl)imino-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O4S/c1-3-28-18(26)11-24-16-9-8-15(22-12(2)25)10-17(16)29-20(24)23-19(27)13-4-6-14(21)7-5-13/h4-10H,3,11H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVRLOZYDKVERPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

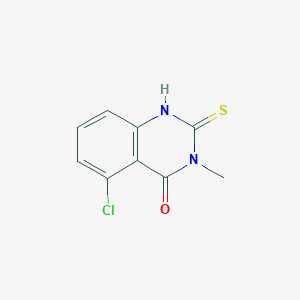

![2-(4-cyanobenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2537714.png)

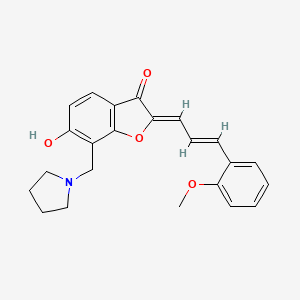

![1-[(3,4-Dichlorophenyl)methyl]-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2537715.png)

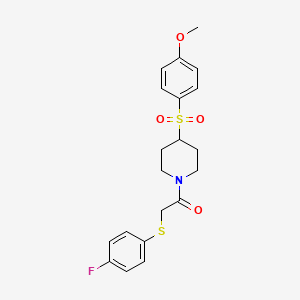

![(3Z)-3-[(4-bromophenyl)imino]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2537723.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2537725.png)

![2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepin-4-one](/img/structure/B2537727.png)

![Methyl-(3-methyl-[1,2,4]oxadiazol-5-YL)-amine](/img/structure/B2537729.png)